molecular formula C11H10N2O3 B2791243 Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate CAS No. 6861-83-2

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate

Cat. No. B2791243
CAS RN: 6861-83-2
M. Wt: 218.212
InChI Key: DAYVNSVJVHCJAV-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate is a compound with the linear formula C11H10N2O3 . It belongs to the class of 1,6-naphthyridines, which are nitrogen-containing heterocyclic compounds . These compounds are of significant importance in the field of medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of 1,6-naphthyridines, including Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate, has been a topic of interest in recent years . Various strategies have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate is derived from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring . The positions of H atoms were found in a difference electron-density synthesis .


Chemical Reactions Analysis

1,6-Naphthyridines, including Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .


Physical And Chemical Properties Analysis

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate has a molecular weight of 218.214 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions, as they may not be readily available in the literature.

Future Directions

As for future directions, the development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,6-naphthyridines is of considerable interest . Additionally, further exploration of their biological activities and potential applications in medicinal chemistry and materials science is anticipated .

properties

IUPAC Name

ethyl 4-oxo-1H-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-9-3-4-12-5-7(9)10(8)14/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYVNSVJVHCJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate

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